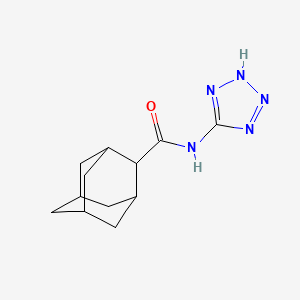
1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide, also known as HMBD, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Wirkmechanismus
1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide exerts its effects by chelating copper ions, which results in the formation of a stable 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide-copper complex. This complex can then interact with different biological molecules, such as proteins and enzymes, altering their biochemical and physiological properties. 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide has been found to inhibit the activity of copper-dependent enzymes, such as superoxide dismutase, resulting in increased oxidative stress and cellular damage.
Biochemical and Physiological Effects:
1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential anti-cancer agent. 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide has also been found to have neuroprotective effects, protecting neurons from oxidative stress and cell death. Additionally, 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for copper ions, making it a valuable tool for studying copper-dependent biological processes. However, there are also limitations to using 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide in lab experiments. 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide can be toxic to cells at high concentrations, making it important to use appropriate dosages. Additionally, 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide can interfere with other metal ions, such as iron and zinc, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide. One area of research is the development of 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the use of 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide as a potential anti-cancer agent. Additionally, further studies are needed to understand the mechanism of action of 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide and its interactions with other metal ions.
Synthesemethoden
The synthesis of 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-methyl-1H-benzimidazole-4,7-dione with hydroxylamine hydrochloride to form 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime. The second step involves the oxidation of the dioxime to form 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide has been widely used in scientific research due to its ability to chelate metal ions, particularly copper (II) ions. This property makes it a valuable tool for studying different biological processes that involve copper ions. 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide has been used to study the role of copper ions in the formation of protein aggregates, which are associated with various neurodegenerative diseases. 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide has also been used to study the role of copper ions in the regulation of cellular signaling pathways.
Eigenschaften
IUPAC Name |
N-(3-hydroxy-2-methyl-7-nitroso-1-oxidobenzimidazol-1-ium-4-yl)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O4/c1-4-11(15)7-5(9-13)2-3-6(10-14)8(7)12(4)16/h2-3,9,13,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVJEVUPFNGVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C=CC(=C2N1O)NO)N=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5831558.png)

![N-(3-chloro-4-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5831579.png)


![{[5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5831601.png)
![5-(2-furyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5831618.png)

![2-hydroxy-8,9-dihydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one](/img/structure/B5831633.png)



